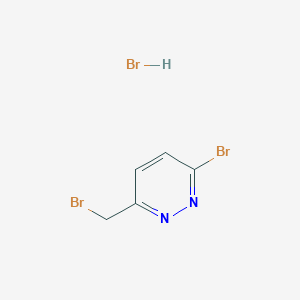

3-Bromo-6-(bromomethyl)pyridazine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

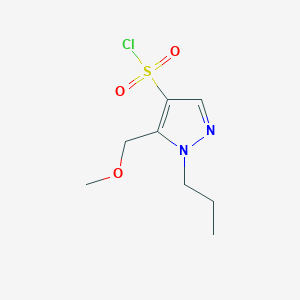

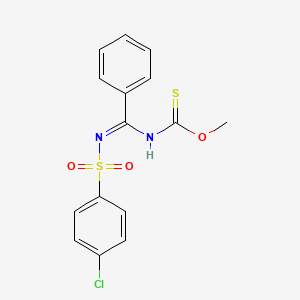

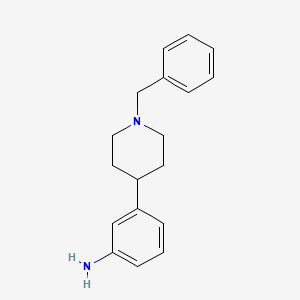

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a chemical compound with the CAS Number: 1914148-57-4 . It has a molecular weight of 332.82 . This compound is a solid under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C . It is typically used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H . This indicates that the compound has a pyridazine ring with bromomethyl groups attached at the 3 and 6 positions, and an additional hydrobromide group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 332.82 .Scientific Research Applications

Synthesis of Antiproliferative Agents

Research has demonstrated the utility of brominated compounds in the synthesis of new heterocycles, such as pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and others, with potential antitumor activity. For instance, coumarin derivatives synthesized from similar brominated intermediates showed promising antitumor activity against liver carcinoma cancer cell lines, highlighting the role of these compounds in developing new antiproliferative agents (Gomha, Zaki, & Abdelhamid, 2015).

Development of Herbicidal Compounds

Compounds derived from brominated pyridazines have been investigated for their herbicidal activities. A study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their effects on Spirodela polyrrhiza and in greenhouse tests. Some of these compounds exhibited significant herbicidal activities, comparable or superior to commercial bleaching herbicides against dicotyledonous plants, indicating their potential in agricultural applications (Xu et al., 2008).

Antibacterial Compound Synthesis

The precursor "3-Bromo-6-(bromomethyl)pyridazine hydrobromide" has been used in synthesizing new heterocyclic compounds containing a sulfonamido moiety. These compounds were aimed at developing new antibacterial agents, demonstrating the broad spectrum of scientific research applications of brominated pyridazines. The synthesized compounds underwent in vitro screening for their antibacterial activities, with several showing high effectiveness (Azab, Youssef, & El-Bordany, 2013).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .

Mechanism of Action

The bromine atoms in “3-Bromo-6-(bromomethyl)pyridazine hydrobromide” make it a good electrophile, meaning it can participate in reactions with nucleophiles. This property could be exploited in various chemical reactions to create new bonds and form new compounds .

As for its safety, it’s important to note that this compound is classified as dangerous, as it can cause severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures.

Properties

IUPAC Name |

3-bromo-6-(bromomethyl)pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVSJMWSPAAEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)